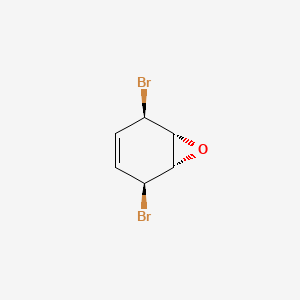

cis-Cyclohexa-1,4-diene oxide dibromide

Description

Structure

3D Structure

Properties

CAS No. |

39573-55-2 |

|---|---|

Molecular Formula |

C6H6Br2O |

Molecular Weight |

253.92 g/mol |

IUPAC Name |

(1R,2R,5S,6S)-2,5-dibromo-7-oxabicyclo[4.1.0]hept-3-ene |

InChI |

InChI=1S/C6H6Br2O/c7-3-1-2-4(8)6-5(3)9-6/h1-6H/t3-,4+,5+,6- |

InChI Key |

GURHZMLRKGTKKO-GUCUJZIJSA-N |

Isomeric SMILES |

C1=C[C@@H]([C@@H]2[C@H]([C@@H]1Br)O2)Br |

Canonical SMILES |

C1=CC(C2C(C1Br)O2)Br |

Origin of Product |

United States |

Advanced Synthetic Strategies for Cis Cyclohexa 1,4 Diene Oxide Dibromide and Analogs

Stereocontrolled Epoxidation of Cyclohexadienes

The introduction of an epoxide onto a cyclohexadiene ring is a foundational step in the synthesis of the target compound and its analogs. Achieving control over the position (regioselectivity) and spatial orientation (diastereoselectivity) of the epoxide is paramount. rsc.org

Peroxyacid-Mediated Epoxidation: Regio- and Diastereoselectivity Considerations

Peroxyacids, such as meta-Chloroperoxybenzoic acid (m-CPBA), are widely used reagents for converting alkenes into epoxides. masterorganicchemistry.comyoutube.com The reaction proceeds through a concerted mechanism where the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition. youtube.comyoutube.com This process is often called the Prilezhaev reaction. masterorganicchemistry.com

When targeting the mono-epoxidation of a symmetric substrate like cyclohexa-1,4-diene, using one equivalent of a peroxyacid can yield the desired cyclohexa-1,4-diene monoepoxide. stackexchange.com However, careful control of stoichiometry is necessary to minimize the formation of the di-epoxide byproduct. stackexchange.com

For substituted cyclohexadienes, the diastereoselectivity of the epoxidation is governed by both steric and stereoelectronic factors. nih.gov The epoxidizing agent typically approaches the double bond from the less sterically hindered face. Furthermore, existing oxygen-containing substituents on the pyranoside-like ring can exert a stereodirecting influence, guiding the epoxidation to a specific face. nih.gov

Halohydrin-Derived Epoxide Synthesis: Mechanistic Insights and Stereochemical Outcomes

An alternative, two-step route to epoxides proceeds via a halohydrin intermediate. youtube.com This method first involves the formation of a halohydrin by reacting an alkene with a halogen (e.g., bromine) in the presence of water. youtube.comyoutube.com In the second step, treatment with a base promotes an intramolecular cyclization to form the epoxide. youtube.comyoutube.com

The mechanism of the ring-closing step is an intramolecular SN2 reaction, often considered an internal variant of the Williamson ether synthesis. masterorganicchemistry.comyoutube.com The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the halogen and displacing it as a halide ion. youtube.com

The stereochemical outcome of this reaction is strictly controlled by the requirements of the SN2 mechanism. For the reaction to occur, the nucleophilic oxygen and the leaving group (halogen) must adopt an anti-periplanar conformation. masterorganicchemistry.com This geometric constraint means that the stereochemistry of the epoxide is directly linked to the configuration of the halohydrin precursor. This method is particularly useful for creating epoxides with a defined stereochemistry from cyclic alkenes where conformational locking can be exploited.

Electrochemical and Other Emerging Epoxidation Technologies for Unsaturated Cyclic Substrates

Modern synthetic chemistry seeks more sustainable and efficient methods for oxidation reactions. Electrochemical epoxidation represents a significant advance, offering the ability to use water as the ultimate oxygen source, thereby avoiding hazardous chemical oxidants. rsc.orgmit.edu

These electrochemical methods often employ catalysts to facilitate the oxygen transfer. For instance, manganese complexes, including Jacobsen's catalyst, have been shown to be effective for the electrochemical epoxidation of various alkenes. nih.gov The process can be carried out using a Boron-Doped Diamond (BDD) anode and a platinum cathode, where an active manganese-oxo species is generated in situ to perform the epoxidation. nih.gov Similarly, monodisperse manganese oxide nanoparticles have been utilized as catalysts for this transformation.

Another emerging technology is the use of enzymes for biocatalytic epoxidation. Unspecific peroxygenases (UPOs), for example, can catalyze the epoxidation of a wide range of substrates, including cyclic alkenes like cyclohexene (B86901), using hydrogen peroxide as the co-substrate. nih.gov These enzymatic methods offer high selectivity under mild reaction conditions.

Table 1: Comparison of Catalysts in Electrochemical Epoxidation

| Catalyst | Substrate | Epoxide Yield | Cis/Trans Ratio | Reference |

|---|---|---|---|---|

| Jacobsen's Catalyst Mn(L1-t-Bu) | cis-β-methylstyrene | High | 85:15 | nih.gov |

| Manganese Sulfate | Alkenes | Effective | Not specified | nih.gov |

| Manganese Oxide Nanoparticles | Alkenes | Effective | Not specified | nih.gov |

Selective Bromination of Cyclohexene Derivatives

The second key transformation is the selective addition of two bromine atoms across the remaining double bond of the cyclohexene oxide intermediate. The stereoselectivity of this addition is a critical consideration for the synthesis of the final target molecule.

Stereoselective Introduction of Bromine Atoms into Unsaturated Rings, with Emphasis on cis-Bromination

Achieving the cis-dibromide moiety, as required for the titular compound, is a significant synthetic challenge because it contravenes the standard mechanistic pathway. However, specific substrate features can alter this stereochemical outcome. In an unusual case of electrophilic stereoselection, the bromination of 3-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide was found to yield a substantial amount of the cis-1,2-dibromide product. rsc.org It is proposed that the powerful, long-range electronic withdrawing effect of the remote sulfone group destabilizes the bridged bromonium ion, favoring a more open carbocation intermediate. rsc.org This open cation can be trapped by a bromide ion from the same face, leading to the observed cis-product. This finding suggests that strategic placement of electron-withdrawing groups could be a viable strategy for directing cis-bromination.

Sequential Functionalization Approaches: Epoxidation Pre- and Post-Bromination Strategies

The synthesis of cis-Cyclohexa-1,4-diene oxide dibromide can be envisioned through two primary sequences, with the choice of pathway having profound implications for the final stereochemical outcome.

Strategy 1: Epoxidation followed by Bromination In this approach, cyclohexa-1,4-diene is first subjected to mono-epoxidation using one of the methods described in section 2.1. The resulting intermediate, cyclohexa-1,4-diene monoepoxide, possesses a remaining double bond that can be targeted for bromination. Standard bromination of this alkene would be expected to proceed via anti-addition, yielding a trans-dibromo group. To obtain the desired cis-dibromide, a specialized strategy, such as installing a remote directing group to favor a carbocationic intermediate, would be required. rsc.org The pre-existing epoxide ring would also exert steric and electronic influence on the approaching bromine molecule, potentially affecting the reaction's facial selectivity.

Strategy 2: Bromination followed by Epoxidation This alternative sequence begins with the selective mono-bromination of one double bond in cyclohexa-1,4-diene. This would typically produce trans-1,2-dibromocyclohex-4-ene. The subsequent step is the epoxidation of the remaining double bond in this dibrominated intermediate. The bulky bromine atoms would likely create a significant steric bias, directing the epoxidizing agent (e.g., m-CPBA) to the face opposite the bromines (anti-diastereoselection). Additionally, the electron-withdrawing nature of the halogens would deactivate the double bond, potentially slowing the rate of epoxidation and necessitating more forcing reaction conditions. This sequence offers a potentially more direct route to controlling the relative stereochemistry between the dibromide and epoxide moieties.

Halogenation Reactions of Epoxidized Cyclohexenes

The direct halogenation of epoxidized cyclohexenes is a primary method for the synthesis of dihalogenated bicyclic epoxides. The reaction of cis-7-oxabicyclo[4.1.0]hept-3-ene, an isomer of cis-cyclohexa-1,4-diene monoepoxide, with bromine provides a key example of this approach.

The bromination of cis-7-oxabicyclo[4.1.0]hept-3-ene in dichloromethane (B109758) at room temperature selectively yields the trans-diaxial dibromide product, (1R,2R,4S,5R)-4,5-dibromo-7-oxabicyclo[4.1.0]heptane. This reaction proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, consistent with the established mechanism for bromine addition to alkenes. The stereochemical outcome is dictated by the steric hindrance of the epoxide ring, directing the incoming bromide to the opposite face.

Detailed research findings from the bromination of related epoxidized cyclohexene systems have been elucidated through spectroscopic methods and X-ray crystallography. For instance, the bromination of a related dinitrobenzenesulfenyl chloride adduct of cyclohexa-1,4-diene followed by further reactions has been shown to produce tetrasubstituted cyclohexane (B81311) derivatives with high selectivity. researchgate.net The structures of the resulting dibromide products were unequivocally confirmed by single-crystal X-ray diffraction analysis, revealing the precise stereochemical arrangement of the bromine atoms and other substituents on the cyclohexane ring. researchgate.net

The table below summarizes the key findings for the bromination of cis-7-oxabicyclo[4.1.0]hept-3-ene.

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Analytical Data |

| cis-7-Oxabicyclo[4.1.0]hept-3-ene | Br₂ | CH₂Cl₂ | Room Temp. | (1R,2R,4S,5R)-4,5-Dibromo-7-oxabicyclo[4.1.0]heptane | High | ¹H NMR, ¹³C NMR, X-ray |

The selective formation of the trans-diaxial dibromide highlights the influence of the pre-existing epoxide ring on the stereochemical course of the halogenation reaction. This selectivity is a crucial aspect in the design of synthetic routes toward complex halogenated bicyclic epoxides.

Convergent and Divergent Synthesis Routes to Complex Halogenated Bicyclic Epoxides

The synthesis of more complex halogenated bicyclic epoxides can be approached through both convergent and divergent strategies, starting from readily available precursors like cyclohexa-1,4-diene.

Convergent Synthesis:

A conceptual convergent synthesis could involve the following steps:

Synthesis of a functionalized bicyclic epoxide, for instance, by epoxidation of a substituted cyclohexadiene.

Preparation of a dihalogenated coupling partner.

Coupling of the two fragments to afford the final complex halogenated bicyclic epoxide.

While specific examples for cis-Cyclohexa-1,4-diene oxide dibromide are not extensively reported, the principles of convergent synthesis are widely applied in the preparation of complex molecules, including some pharmaceuticals where epoxide intermediates are key. youtube.com

Divergent Synthesis:

A divergent strategy begins with a common intermediate that is elaborated into a variety of different target molecules. cis-Cyclohexa-1,4-diene monoepoxide is an excellent starting point for a divergent synthesis of various halogenated bicyclic epoxides. The remaining double bond in the monoepoxide can be subjected to a range of transformations.

A divergent approach from cis-cyclohexa-1,4-diene monoepoxide could proceed as follows:

Halogenation: Direct bromination of the double bond, as discussed in section 2.2.3, leads to cis-Cyclohexa-1,4-diene oxide dibromide.

Halohydrin Formation and Cyclization: Treatment with a halogen in the presence of water would yield a bromohydrin, which could then be cyclized to form a second epoxide ring, leading to a bicyclic diepoxide. Subsequent regioselective opening of one of the epoxide rings with a halide source could then provide a complex halogenated bicyclic epoxide.

Functionalization followed by Halogenation: The double bond could first be functionalized, for example, through dihydroxylation or aminohalogenation, to introduce other functionalities before the final halogenation step. This would lead to a diverse library of substituted halogenated bicyclic epoxides.

The concept of regiodivergent epoxide opening is central to many divergent synthetic strategies. acs.org By carefully choosing catalysts and reaction conditions, it is possible to control which carbon of the epoxide ring is attacked by a nucleophile, leading to different constitutional isomers. This level of control is essential for the synthesis of complex and highly functionalized molecules from a common epoxide precursor.

The following table outlines a potential divergent synthesis scheme starting from cis-cyclohexa-1,4-diene monoepoxide.

| Starting Material | Reaction Sequence | Product Class |

| cis-Cyclohexa-1,4-diene monoepoxide | 1. Br₂ | Dihalogenated bicyclic epoxide |

| cis-Cyclohexa-1,4-diene monoepoxide | 1. Br₂/H₂O; 2. Base | Bicyclic diepoxide |

| cis-Cyclohexa-1,4-diene monoepoxide | 1. OsO₄, NMO; 2. HBr | Halogenated bicyclic diol |

These strategies, both convergent and divergent, provide a powerful toolbox for the synthetic chemist to access a wide range of complex halogenated bicyclic epoxides, with cis-Cyclohexa-1,4-diene oxide dibromide serving as a foundational target.

Stereochemical and Conformational Analysis of Cis Cyclohexa 1,4 Diene Oxide Dibromide

Intrinsic Stereochemistry: Absolute Configuration and Diastereomeric Relationships in Bicyclic Halogenated Epoxides

The stereochemistry of bicyclic halogenated epoxides is defined by the spatial arrangement of atoms at multiple chiral centers. In the case of cis-Cyclohexa-1,4-diene oxide dibromide, the molecule possesses four stereocenters: the two carbons of the epoxide ring and the two carbons bearing the bromine atoms. The designation "cis" refers to the fusion of the epoxide ring to the same face of the cyclohexene (B86901) ring.

The absolute configuration at each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For an epoxide, the oxygen atom receives the highest priority, followed by the other epoxide carbon, and then the substituents on the ring. youtube.com The presence of multiple chiral centers gives rise to the possibility of various stereoisomers. Molecules that are stereoisomers but not mirror images of each other are known as diastereomers. youtube.comyoutube.com

In the synthesis of related halogenated epoxides, the formation of diastereomeric mixtures is common. For instance, the conversion of prochiral alkenes into bromohydrins and subsequent esterification can lead to a separable mixture of diastereomeric bromo esters. nih.govacs.org The separation of these diastereomers is crucial for obtaining enantiomerically pure products. nih.gov A study on the two diastereoisomeric 3-bromo-1,2-epoxycyclohexanes (cis and trans) revealed significant differences in their biological activity, highlighting the importance of stereochemical configuration. nih.gov The trans isomer showed higher mutagenic activity than the cis isomer, a difference attributed not to electrophilic reactivity but to specific interactions with detoxifying enzymes. nih.gov

Table 1: Stereochemical Relationships This table illustrates the fundamental relationships between different types of stereoisomers.

| Relationship | Definition | Example |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers (e.g., R,R vs. S,S). youtube.com | (1R,2R)-Epoxide vs. (1S,2S)-Epoxide |

| Diastereomers | Stereoisomers that are not mirror images of each other. They have different configurations at some, but not all, chiral centers (e.g., R,S vs. R,R). youtube.com | cis-3-Bromo-1,2-epoxycyclohexane vs. trans-3-Bromo-1,2-epoxycyclohexane nih.gov |

| Meso Compound | An achiral compound that has chiral centers. It is superimposable on its mirror image and typically possesses an internal plane of symmetry. khanacademy.org | A symmetrically substituted cis-epoxide. |

Conformational Dynamics of Bicyclo[4.1.0]heptane Frameworks

The conformational properties of cis-Cyclohexa-1,4-diene oxide dibromide are dictated by its underlying bicyclo[4.1.0]heptane framework. This structure, formed by the fusion of a cyclopropane (B1198618) (the epoxide) and a cyclohexane (B81311) ring, is a common motif in various natural products. oup.com Its rigid, three-dimensional structure results from the constraints imposed by the fused rings. Computational methods like Density Functional Theory (DFT) are often employed to analyze the conformational preferences and strain energy of this bicyclic system. researchgate.net

Ring Strain and its Impact on Conformation and Stability in Fused and Bridged Epoxides

Ring strain is a critical factor governing the structure and reactivity of cyclic molecules, arising from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and non-bonded steric interactions across the ring (transannular strain). wikipedia.org Epoxides, as three-membered rings, possess significant inherent ring strain (approximately 25 kcal/mol) due to their acute internal bond angles of about 60°, a large deviation from the ideal tetrahedral angle of 109.5°. researchgate.netmasterorganicchemistry.com This high degree of strain makes the epoxide ring "spring-loaded" and susceptible to ring-opening reactions. masterorganicchemistry.comyoutube.com

In fused systems like the bicyclo[4.1.0]heptane framework, the strain of the epoxide ring is incorporated into the larger structure. The fusion of the strained three-membered ring to the six-membered ring prevents the latter from adopting a stable, strain-free chair conformation. nih.gov The total strain energy of the parent bicyclo[4.1.0]heptane is estimated to be around 15–20 kcal/mol. This inherent instability enhances the reactivity of the molecule, particularly of the epoxide ring itself. researchgate.net Studies on bicyclic epoxonium ions, which share the bicyclo[4.1.0] framework, show that the structure has a profound effect on reaction selectivity, favoring specific ring-opening pathways to relieve this strain. nih.gov

Table 2: Approximate Ring Strain Energies of Various Cyclic Structures

| Compound | Ring Size(s) | Ring Strain (kcal/mol) |

| Cyclopropane | 3 | 27.5 wikipedia.org |

| Cyclobutane | 4 | 26.3 wikipedia.org |

| Cyclopentane | 5 | 6.2 wikipedia.org |

| Cyclohexane | 6 | 0 wikipedia.org |

| Epoxide (Oxirane) | 3 | ~25 masterorganicchemistry.com |

| Bicyclo[4.1.0]heptane | 6, 3 | ~15-20 |

| Bicyclobutane | 4, 3, 3 | 63.9 wikipedia.org |

Influence of Epoxide Ring Fusion on Cyclohexene Conformation

The conformation of a cyclohexene ring is typically a half-chair to accommodate the planarity of the sp²-hybridized carbons of the double bond. libretexts.orgreddit.com When an epoxide ring is fused to the cyclohexane ring, as in cyclohexene oxide, the six-membered ring is also forced into a half-chair or boat-like conformation. reddit.com The three-membered epoxide ring is geometrically constrained, and the fusion prevents the six-membered ring from undergoing the typical chair-flip that is characteristic of unsubstituted cyclohexane. pressbooks.pub

The opening of a cyclohexene epoxide ring often proceeds to give a product with a diaxial chair conformation. chemtube3d.com This outcome is governed by the Fürst-Plattner rule, which dictates that nucleophilic attack on cyclohexene-like systems occurs to yield the trans-diaxial product, a pathway that is kinetically favored over one that would lead to a high-energy twist-boat intermediate. libretexts.orgchemtube3d.com The presence of the fused epoxide ring thus locks the system into a conformation that directs the stereochemical outcome of its reactions.

Steric and Electronic Effects of Bromine Substituents on Conformational Preferences

The conformational preferences of the dibrominated bicyclic system are further influenced by the steric and electronic properties of the bromine substituents. Steric effects arise from the spatial arrangement of atoms, where repulsive forces occur when atoms are brought too close together, leading to an increase in the molecule's energy. wikipedia.org In the half-chair conformation of the cyclohexene oxide ring, substituents prefer to occupy pseudo-equatorial positions to minimize steric hindrance. libretexts.org The bulky bromine atoms would therefore preferentially adopt these positions to avoid unfavorable steric interactions with the rest of the bicyclic framework.

Electronic effects complement steric effects and relate to how the distribution of electrons influences molecular shape and reactivity. wikipedia.org The bromine atoms are highly electronegative, leading to a polarized C-Br bond where the carbon atom carries a partial positive charge. researchgate.net While these electronic effects are fundamental to the molecule's reactivity, quantum chemical investigations on various halogenated compounds suggest that in systems with carbon backbones, steric effects are often more dominant than electronic effects in determining the stability of different conformations and diastereomers. chemrxiv.orgnih.gov Therefore, the conformational equilibrium of cis-Cyclohexa-1,4-diene oxide dibromide is likely dominated by the steric demand of the bromine atoms seeking to minimize repulsion within the constrained bicyclic structure.

Chiroptical Properties and Enantiomeric Purity Assessment in Brominated Bicyclic Epoxides

While a meso form of cis-Cyclohexa-1,4-diene oxide dibromide would be optically inactive, chiral diastereomers and related chiral brominated bicyclic epoxides exhibit chiroptical properties, which are interactions with polarized light. These properties are essential for determining the absolute configuration and enantiomeric purity of chiral molecules. researchgate.net

The absolute configuration of complex chiral molecules, including bicyclic epoxides, can be determined by comparing experimental and calculated chiroptical spectra. oup.com Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for this purpose. oup.comresearchgate.net For example, the absolute configurations of several bicyclo[4.1.0]heptane derivatives have been elucidated by comparing their experimental ECD spectra with those calculated using DFT methods. oup.com

Assessing the enantiomeric purity of a chiral sample is critical in asymmetric synthesis. The enantiomeric excess (ee), a measure of the purity, is often determined using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). nih.gov For instance, in the synthesis of single-enantiomer epoxides, chiral HPLC is used to confirm that the final product has a high enantiomeric excess (e.g., 99% ee). nih.gov Other methods, such as the competing enantioselective conversion (CEC) method, have also been developed to determine the absolute configuration of chiral epoxides using NMR spectroscopy to monitor parallel reactions with enantiomeric reagents. escholarship.org

Table 3: Methods for Chiral Analysis of Brominated Bicyclic Epoxides

| Analysis Type | Method | Application |

| Absolute Configuration | Vibrational Circular Dichroism (VCD) | Determines the 3D stereochemical structure of chiral molecules in solution by measuring differential absorption of left and right circularly polarized infrared light. researchgate.net |

| Absolute Configuration | Electronic Circular Dichroism (ECD) | Compares experimental and computationally predicted spectra to assign the absolute configuration of chiral compounds. oup.com |

| Enantiomeric Purity | Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers on a chiral stationary phase to quantify the amount of each, allowing for the calculation of enantiomeric excess (ee). nih.govlookchem.com |

| Absolute Configuration | Competing Enantioselective Conversion (CEC) | Uses kinetic resolution with chiral reagents to determine the absolute configuration by comparing reaction rates. escholarship.org |

Reaction Pathways and Mechanistic Investigations of Cis Cyclohexa 1,4 Diene Oxide Dibromide

Epoxide Ring-Opening Reactions: Regioselectivity and Stereoselectivity

The three-membered ether ring, or epoxide, is characterized by significant ring strain, making it susceptible to ring-opening reactions by various nucleophiles. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, particularly the pH of the medium.

Nucleophilic Attack: Acid-Catalyzed vs. Base-Promoted Mechanisms and Their Control

The site of nucleophilic attack on the epoxide ring of cis-Cyclohexa-1,4-diene oxide dibromide is a critical aspect of its reactivity, with distinct outcomes observed under acidic and basic conditions.

Under acid-catalyzed conditions , the epoxide oxygen is first protonated, forming a good leaving group. This is followed by the nucleophilic attack. In this scenario, the reaction proceeds via a mechanism with significant S(_N)1 character. The positive charge in the transition state is better stabilized at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon of the epoxide. This regioselectivity is governed by electronic factors, where the stability of the incipient carbocation dictates the reaction pathway. The stereochemistry of this process typically results in an anti-addition, where the nucleophile adds to the face opposite to the protonated epoxide oxygen.

In contrast, base-promoted ring-opening follows an S(_N)2 mechanism. Strong nucleophiles, such as alkoxides or hydroxide (B78521) ions, directly attack one of the epoxide carbons. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. This pathway is controlled by steric factors rather than electronic stabilization. The attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in an anti-diol product.

The control between these two mechanistic pathways allows for the selective synthesis of different regioisomers. For instance, treatment with an acid in the presence of a nucleophile will lead to the product of attack at the more substituted position, while a strong base will favor attack at the less hindered carbon.

| Condition | Mechanism | Site of Nucleophilic Attack | Controlling Factor | Stereochemistry |

| Acid-Catalyzed | S(_N)1-like | More substituted carbon | Electronic (Carbocation stability) | anti-addition |

| Base-Promoted | S(_N)2 | Less substituted carbon | Steric hindrance | Inversion of configuration |

Table 1: Comparison of Acid-Catalyzed and Base-Promoted Epoxide Ring-Opening

Reductive Transformations of the Epoxide Moiety using Specialized Reagents

The epoxide ring can be opened reductively using hydride-donating reagents, such as lithium aluminum hydride (LiAlH(_4)). This reaction typically proceeds via an S(_N)2 mechanism, where the hydride ion (H) acts as the nucleophile. vaia.comvaia.comyoutube.com Consistent with a base-promoted opening, the hydride attacks the less sterically hindered carbon of the epoxide. vaia.comvaia.comyoutube.com This results in the formation of an alcohol after workup. The regioselectivity of this reduction is a key feature, allowing for the synthesis of specific alcohol isomers. For instance, the reduction of a substituted cyclohexene (B86901) oxide with LiAlH(_4) would yield the alcohol resulting from hydride attack at the less substituted epoxide carbon. vaia.comvaia.comyoutube.com

Rearrangement Processes of Bicyclic Epoxides and their Driving Forces

Bicyclic epoxides, particularly those containing halogen atoms, can undergo rearrangement reactions, often driven by the release of ring strain and the formation of more stable carbocation intermediates. In the presence of Lewis acids or under thermal conditions, the C-O bond of the epoxide can cleave, leading to a carbocation that can then rearrange. The presence of bromine atoms on the adjacent ring can influence the stability of these intermediates and direct the rearrangement pathways. For example, studies on related bicyclic systems have shown that treatment with bromine can induce transannular cyclizations, where a part of the ring structure acts as an internal nucleophile. These rearrangements can lead to the formation of new bicyclic or even more complex polycyclic systems. The specific products formed are highly dependent on the substrate's stereochemistry and the reaction conditions.

Reactivity of the Cyclohexene Double Bond in the Bicyclic System

The carbon-carbon double bond within the cyclohexene ring of cis-Cyclohexa-1,4-diene oxide dibromide provides another site for chemical transformations, primarily through electrophilic additions and cycloaddition reactions.

Electrophilic Addition Reactions to the Unsaturated Ring

The double bond in the cyclohexene moiety readily undergoes electrophilic addition reactions. A classic example is the addition of bromine (Br(_2)). This reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion. acgpubs.orgmasterorganicchemistry.com The addition is typically anti, meaning the two bromine atoms add to opposite faces of the double bond. acgpubs.orgmasterorganicchemistry.com In the context of cis-Cyclohexa-1,4-diene oxide dibromide, the presence of the epoxide ring and the existing bromine atoms can influence the stereochemical outcome of the addition to the double bond, potentially leading to a mixture of diastereomers. Studies on the bromination of related bicyclo[4.2.0]octene systems have shown the formation of both cis and trans dibromide products, with the trans isomer often being the major product. acgpubs.org

| Reactant | Reagent | Product(s) | Key Features |

| Cyclohexene | Br(_2) | trans-1,2-Dibromocyclohexane | anti-addition via bromonium ion |

| Bicyclo[4.2.0]oct-3-en-7-one | Br(_2) | trans- and cis-dibromides | Formation of diastereomers |

Table 2: Examples of Electrophilic Bromination

Cycloaddition Reactions and Their Diastereoselectivity

The double bond of the cyclohexene ring can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the concerted addition of a conjugated diene to the dienophile to form a new six-membered ring. The stereochemistry of the Diels-Alder reaction is highly controlled, with the substituents on the dienophile retaining their relative stereochemistry in the product. libretexts.org

For cis-Cyclohexa-1,4-diene oxide dibromide, its reaction as a dienophile would lead to the formation of a polycyclic system. The diastereoselectivity of the cycloaddition would be influenced by the steric and electronic properties of the existing bicyclic framework. The epoxide ring and bromine atoms would likely direct the incoming diene to the less hindered face of the cyclohexene double bond, leading to a preference for one diastereomeric product. The "endo rule" in Diels-Alder reactions often predicts the major product, where the substituents of the dienophile are oriented towards the newly forming ring in the transition state. libretexts.org

Transformations Involving the Carbon-Bromine Bonds.

The carbon-bromine (C-Br) bonds in cis-Cyclohexa-1,4-diene oxide dibromide are key to its reactivity. These bonds are susceptible to both substitution and elimination reactions, with the specific pathway being heavily influenced by the reaction conditions and the presence of the adjacent epoxide ring.

Elimination and Substitution Pathways in the Presence of an Epoxide.

The interaction between the C-Br bonds and the epoxide ring can lead to a variety of reaction pathways. The epoxide, being a strained three-membered ring, can act as a neighboring group, influencing the rate and stereochemistry of reactions at the adjacent carbon centers.

Elimination Reactions:

In the presence of a strong, non-nucleophilic base, an E2 elimination mechanism is expected to be a primary pathway. The base would abstract a proton from a carbon atom adjacent to one of the bromine-bearing carbons, leading to the formation of a double bond and the expulsion of a bromide ion. The regioselectivity of this elimination would be dictated by the accessibility of the protons and the stability of the resulting alkene. For instance, the use of a bulky base would likely favor the abstraction of a less sterically hindered proton. The presence of the epoxide can influence the conformational preferences of the cyclohexane (B81311) ring, which in turn affects the required anti-periplanar alignment for an E2 reaction.

Under conditions that favor an E1 mechanism (e.g., a weak base in a polar protic solvent), the reaction would proceed through a carbocation intermediate formed by the departure of a bromide ion. The stability of this carbocation would be a determining factor in the reaction rate. The proximity of the epoxide's oxygen atom with its lone pairs could potentially stabilize an adjacent carbocation through resonance, although this might also lead to intramolecular rearrangement reactions.

Substitution Reactions:

Nucleophilic substitution at the C-Br centers can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, solvent, and temperature.

S(_N)2 Pathway: A strong nucleophile would favor an S(_N)2 reaction, involving a backside attack on the carbon atom bearing the bromine. This would result in an inversion of stereochemistry at that center. The steric hindrance around the C-Br bond would be a critical factor; a less hindered carbon would be more susceptible to S(_N)2 attack.

S(_N)1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, an S(_N)1 reaction could occur. The rate-determining step would be the formation of a carbocation. The stability of this intermediate is paramount, and as mentioned, the neighboring epoxide could play a role in its stabilization.

The following table illustrates the expected major products under different reaction conditions for a generalized brominated cyclohexane system, which can be extrapolated to cis-Cyclohexa-1,4-diene oxide dibromide.

| Reagent/Condition | Probable Mechanism | Expected Product Type for a Brominated Cyclohexane |

| Strong, bulky base (e.g., t-BuOK) | E2 | Elimination product (alkene) |

| Strong, non-bulky base (e.g., NaOEt) in EtOH | E2/S(_N)2 | Mixture of elimination and substitution products |

| Weak base/nucleophile (e.g., H(_2)O, heat) | E1/S(_N)1 | Mixture of elimination and substitution products |

| Strong nucleophile (e.g., NaCN) in aprotic solvent | S(_N)2 | Substitution product |

Intermolecular and Intramolecular Reactivity with Adjacent Functional Groups.

The juxtaposition of the C-Br bonds and the epoxide ring allows for a rich array of intermolecular and intramolecular reactions.

Intermolecular Reactivity:

External nucleophiles can react at either the C-Br bond or the epoxide ring. The site of attack will be determined by the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor attack at the carbon of the C-Br bond, while softer nucleophiles might preferentially attack the epoxide ring, especially under acidic conditions where the epoxide is activated by protonation.

Intramolecular Reactivity (Neighboring Group Participation):

The epoxide oxygen, with its lone pairs of electrons, can act as an internal nucleophile in a phenomenon known as neighboring group participation (NGP). wikipedia.orglibretexts.org This can occur if a carbocation forms at an adjacent carbon, or it can facilitate the displacement of a leaving group. For example, if one of the bromide ions departs, the epoxide oxygen can attack the resulting carbocation to form a bicyclic oxonium ion intermediate. This intermediate would then be opened by a nucleophile, leading to products with retained stereochemistry at the carbon that was initially bonded to the bromine. This participation can significantly enhance the rate of reaction compared to a similar system without the epoxide. rsc.org

The general scheme for neighboring group participation by an epoxide is as follows:

Departure of the leaving group (bromide) to form a carbocation.

Intramolecular attack by the epoxide oxygen to form a bicyclic intermediate.

Nucleophilic attack on the intermediate to open the ring and form the final product.

This pathway often leads to products that might not be predicted by simple S(_N)1 or S(_N)2 mechanisms.

Kinetic and Thermodynamic Studies of Reaction Mechanisms in Halogenated Epoxides.

Kinetic Studies:

The rates of the reactions discussed above are influenced by several factors:

Strength of the Nucleophile/Base: Stronger nucleophiles will lead to faster S(_N)2 reactions, while stronger bases will accelerate E2 reactions.

Solvent Polarity: Polar protic solvents can stabilize carbocation intermediates, favoring E1 and S(_N)1 pathways. Polar aprotic solvents are ideal for S(_N)2 reactions.

Temperature: Higher temperatures generally favor elimination over substitution.

Steric Hindrance: Increased steric bulk around the reaction center will slow down S(_N)2 and E2 reactions.

Neighboring Group Participation: The presence of the epoxide as a neighboring group can lead to a significant rate enhancement (anchimeric assistance). wikipedia.org

Kinetic studies on the hydrolysis of steroidal acetates with a nearby epoxide have shown rate accelerations, supporting the concept of neighboring group participation. rsc.org

Thermodynamic Studies:

The thermodynamic stability of the reactants, intermediates, and products determines the position of equilibrium. Key thermodynamic considerations for the reactions of cis-Cyclohexa-1,4-diene oxide dibromide include:

Ring Strain: The epoxide ring possesses significant ring strain (approximately 13-25 kcal/mol), which provides a thermodynamic driving force for ring-opening reactions.

Product Stability: The stability of the final products, including any stereoisomers, will dictate the product distribution at equilibrium. More stable, less sterically hindered products are generally favored.

Thermochemical data for the reduction of simple epoxides have been used to determine their heats of formation and strain energies. Such data, while not specific to our target molecule, underscore the energetic landscape of these systems.

The following table provides hypothetical relative reaction rates to illustrate the expected kinetic trends based on the principles discussed.

| Reaction Type | Influencing Factor | Expected Kinetic Effect on Rate |

| S(_N)2 | Increasing nucleophile strength | Increase |

| E2 | Increasing base strength | Increase |

| S(_N)1/E1 | Increasing solvent polarity | Increase |

| S(_N)2/E2 | Increasing steric hindrance | Decrease |

| Substitution | Presence of epoxide NGP | Increase |

Computational and Theoretical Insights into Cis Cyclohexa 1,4 Diene Oxide Dibromide Reactivity and Structure

Quantum Chemical Characterization of Ground States and Transition States

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock models like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are employed to accurately model the geometry and energetics of ground states and the transition states that connect them to products. unige.ch

For cis-Cyclohexa-1,4-diene oxide dibromide, the ground state geometry would be characterized by specific bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of the bicyclic system, formed by the fusion of the cyclohexane (B81311) and epoxide rings, introduces significant strain. Theoretical calculations can quantify this strain and its effect on the molecule's stability. wikipedia.orgacs.org

Transition states are critical for understanding reaction mechanisms. For instance, in the ring-opening of the epoxide, a transition state would represent the highest energy point on the reaction coordinate. Quantum chemical methods can elucidate the structure of this transient species, revealing the extent of bond breaking and bond formation. unige.chrsc.org All-electron calculations provide detailed insights into the electronic structure, charge distribution, and orbital interactions that govern the molecule's behavior.

Table 1: Representative Quantum Chemical Parameters for a Halogenated Bicyclic Epoxide (Note: This table is illustrative, representing typical data obtained from quantum chemical calculations on systems analogous to cis-Cyclohexa-1,4-diene oxide dibromide, as direct experimental or computational data for this specific molecule is not widely published.)

| Parameter | Computational Method | Predicted Value | Significance |

| C-C (epoxide) Bond Length | B3LYP/6-31G | ~1.48 Å | Elongated due to ring strain and electronic effects of substituents. nih.gov |

| C-O (epoxide) Bond Length | B3LYP/6-31G | ~1.45 Å | Typical for an epoxide ring, influenced by adjacent substituents. |

| Rotational Barrier (C-C) | CASPT2 | 30-40 kcal/mol | High barrier indicates significant double bond character is disrupted during rotation. unige.ch |

| Ground State Energy | CCSD(T) | Varies | Provides a baseline for calculating reaction enthalpies and activation energies. |

| Dipole Moment | mPWPW91 | Varies | Indicates the overall polarity of the molecule, arising from electronegative O and Br atoms. unige.ch |

Prediction of Reactivity and Selectivity via Computational Models

Computational models are invaluable for predicting the course of chemical reactions. By mapping the potential energy surface, these models can identify the most likely reaction pathways and predict the selectivity of a reaction (regio- and stereoselectivity).

For cis-Cyclohexa-1,4-diene oxide dibromide, a primary reaction of interest is the nucleophilic ring-opening of the epoxide. In an acid-catalyzed mechanism, the epoxide oxygen is first protonated, making the ring more susceptible to attack. oregonstate.eduyoutube.com The nucleophile (e.g., a bromide ion) can then attack one of the two epoxide carbons. Computational models predict that the attack will preferentially occur at the carbon atom that can better stabilize the developing positive charge, which is typically the more substituted carbon. oregonstate.edu This process occurs via a backside attack, leading to an inversion of stereochemistry at the site of attack. youtube.com

The bromination of the double bond is another key reaction. The mechanism likely proceeds through a bromonium ion intermediate, analogous to electrophilic halogenation of alkenes. youtube.com Computational studies can model the formation of this intermediate and the subsequent attack by a bromide ion to yield the dibromide product, explaining the observed anti-addition.

Table 2: Predicted Reactivity and Selectivity for cis-Cyclohexa-1,4-diene Oxide (Note: This table outlines predicted outcomes based on established computational models for epoxide ring-opening and alkene halogenation.)

| Reaction | Reagents | Predicted Major Product | Computational Rationale |

| Epoxide Ring-Opening | HBr | trans-diaxial bromohydrin | Protonation of the epoxide followed by SN2-like attack of Br⁻ at the more sterically accessible or electronically stabilized carbon. oregonstate.eduyoutube.com |

| Alkene Bromination | Br₂ | anti-addition dibromide | Formation of a cyclic bromonium ion intermediate, followed by backside attack by Br⁻. youtube.com |

Theoretical Studies on Ring Strain and Electronic Effects in Halogenated Epoxides

The reactivity of epoxides is profoundly influenced by two key factors: ring strain and electronic effects. oregonstate.edunih.gov The three-membered epoxide ring is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. This strain energy, which can be quantified using computational methods like homodesmotic reactions, contributes to the thermodynamic driving force for ring-opening reactions. wikipedia.orgacs.orgresearchgate.net

Halogen substituents introduce significant electronic effects. Being electronegative, bromine atoms act as electron-withdrawing groups. This electronic perturbation can affect the stability of the epoxide ring and the distribution of electron density. nih.gov A study on acceptor-substituted epoxides showed that electron-withdrawing groups can lead to an elongation of the C-C bond within the epoxide ring and a measurable loss of electron density. nih.gov This effect can make the epoxide carbons more electrophilic and thus more susceptible to nucleophilic attack. The promotional effect of halogens on selectivity is a known phenomenon in catalysis, often attributed to electronic modifications of the substrate or catalyst surface. researchgate.net

Table 3: Comparison of Ring Strain Energies (RSE) in Cyclic Compounds (Note: Values are representative and sourced from computational and experimental studies on related cyclic molecules to provide context for the strain inherent in an epoxide ring.)

| Compound | Ring Size | RSE (kcal/mol) |

| Cyclopropane (B1198618) | 3 | ~27.5 |

| Oxirane (Epoxide) | 3 | ~27.3 |

| Cyclobutane | 4 | ~26.5 |

| Bicyclobutane | 4 | ~63.9 wikipedia.org |

| Cyclohexane | 6 | ~0 |

Molecular Dynamics Simulations and Conformational Searching of Bicyclic Systems

While quantum mechanics describes the static nature of molecules, molecular dynamics (MD) simulations provide insight into their dynamic behavior. utk.eduutk.edu MD simulations model the movement of atoms over time, allowing researchers to explore the conformational space of flexible molecules and understand how they behave in different environments. researchgate.net

For a bicyclic system like cis-Cyclohexa-1,4-diene oxide dibromide, the cyclohexane ring can potentially adopt several conformations, such as chair, boat, or twist-boat forms. scholaris.calibretexts.org Conformational searching algorithms, such as Monte Carlo methods, can be used to systematically explore these different arrangements and identify low-energy, stable conformers. nih.govbiorxiv.org

SCF–INDO–FPT calculations on the parent cyclohexa-1,4-diene molecule have been used to analyze its conformation, suggesting a flat or near-flat structure is a reasonable model. rsc.org However, the addition of the bulky epoxide and bromine substituents would force the ring into a non-planar conformation. MD simulations can reveal the equilibrium between different conformers, the energy barriers for interconversion, and how the molecule's shape fluctuates over time, which are crucial for understanding its interactions and reactivity. biorxiv.orgnih.gov

Table 4: Methods for Conformational Analysis of Bicyclic Systems

| Method | Description | Application to Target Molecule |

| Monte Carlo Multiple Minima (MCMM) | A stochastic method that randomly samples conformational space to find multiple local energy minima. nih.gov | Identifying the most stable chair/boat conformations of the cyclohexane ring. |

| Replica-Exchange Molecular Dynamics (REMD) | An enhanced sampling technique that simulates multiple copies (replicas) of the system at different temperatures to overcome energy barriers. nih.gov | Determining the free energy landscape and transition pathways between different conformers. |

| Principal Component Analysis (PCA) | A statistical method used to reduce the dimensionality of MD trajectory data, identifying the most significant collective motions. biorxiv.org | Visualizing the dominant modes of structural fluctuation, such as ring puckering or substituent rotations. |

| Kinematic Closure Algorithms | Algorithms used to generate cyclic structures that satisfy geometric constraints, often used for peptides and other ring systems. biorxiv.org | Systematically building possible ring conformations for further energy minimization and analysis. |

Applications and Future Directions in Organic Synthesis

A Versatile Chiral Building Block in Complex Syntheses: A Postulate Awaiting Evidence

The potential of "cis-Cyclohexa-1,4-diene oxide dibromide" as a versatile chiral building block is, at present, a matter of scientific postulation rather than documented application. Chiral building blocks are essential components in the synthesis of complex, biologically active molecules, where precise three-dimensional arrangement of atoms is crucial. The inherent chirality of a molecule like "cis-Cyclohexa-1,4-diene oxide dibromide," arising from the relative stereochemistry of the epoxide and bromine atoms, would theoretically allow for the stereocontrolled introduction of multiple functionalities.

In principle, the epoxide ring can be opened by a variety of nucleophiles with high stereoselectivity, while the bromine atoms offer sites for further functionalization through substitution or elimination reactions. This dual reactivity could pave the way for the synthesis of a diverse range of complex molecules. However, without specific examples in the scientific literature, its utility as a chiral synthon remains a theoretical prospect.

A Scaffold for Diverse Cyclic and Polycyclic Architectures: An Untapped Potential

The construction of cyclic and polycyclic frameworks is a cornerstone of modern organic synthesis, driven by the prevalence of such structures in natural products and pharmaceuticals. Halogenated bicyclic compounds often serve as valuable precursors in the assembly of these complex architectures. The rigid bicyclic structure of "cis-Cyclohexa-1,4-diene oxide dibromide" could, in theory, act as a scaffold to control the stereochemical outcome of subsequent ring-forming reactions.

For instance, intramolecular reactions involving the epoxide and bromo-substituents could lead to the formation of novel bridged or fused ring systems. The stereochemistry of the starting material would directly translate into the stereochemistry of the resulting polycyclic product. Research on related systems, such as the use of other bicyclic epoxides in cascade reactions, suggests the potential for such transformations. Nevertheless, specific studies employing "cis-Cyclohexa-1,4-diene oxide dibromide" for this purpose have not been identified.

Development of New Synthetic Methodologies: A Field Open for Exploration

The unique combination of an epoxide and two bromine atoms on a cyclohexene (B86901) core in "cis-Cyclohexa-1,4-diene oxide dibromide" presents an opportunity for the development of new synthetic methodologies. The reactivity of this compound would be dictated by the interplay between the electrophilic epoxide ring and the carbon-bromine bonds.

New methods could be envisioned that exploit the selective reactivity of one functional group over the other, or that involve tandem reactions where both functionalities participate. For example, a reaction could be designed where the initial opening of the epoxide triggers a subsequent transformation involving one or both bromine atoms. The development of such methodologies would be a valuable contribution to the field of organic synthesis, but currently, no such specific methods have been reported for this compound.

Emerging Research Areas in the Chemistry of Halo-Epoxycyclohexenes: A Look at the Periphery

While direct research on "cis-Cyclohexa-1,4-diene oxide dibromide" is not apparent, the broader field of halo-epoxycyclohexenes continues to be an active area of investigation. Researchers are exploring the synthesis and reactivity of related compounds for various applications.

Emerging areas include:

Asymmetric Synthesis: The development of catalytic, enantioselective methods for the synthesis of chiral halo-epoxycyclohexenes is a key focus.

Cascade Reactions: The design of novel cascade reactions initiated by the opening of the epoxide ring in halo-epoxycyclohexenes to rapidly build molecular complexity.

Total Synthesis: The application of halo-epoxycyclohexene building blocks in the total synthesis of complex natural products.

These general trends in the field provide a framework within which future research on "cis-Cyclohexa-1,4-diene oxide dibromide" could be situated.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for cis-cyclohexa-1,4-diene oxide dibromide, and how can yields be improved?

- Methodological Answer : A scalable synthesis involves two key steps: (1) Epoxidation of cyclohexa-1,4-diene with peracetic acid (AcOOH) in CH2Cl2 to yield the monoepoxide intermediate (66% yield). (2) Bromination of the monoepoxide with Br2 in a CH2</subCl2/CHCl3 mixture, achieving 91% yield. Telescoping these steps (i.e., avoiding intermediate isolation) increases the overall yield to 88% on a multigram scale. Critical parameters include solvent polarity for Br2 solubility and temperature control to minimize side reactions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve conformational dynamics of cyclohexa-1,4-diene derivatives?

- Methodological Answer : SCF–INDO–FPT computational methods combined with experimental <sup>1</sup>H NMR data can analyze homoallylic coupling constants (<sup>5</sup>Jcis and <sup>5</sup>Jtrans). For a planar cyclohexa-1,4-diene ring, theoretical <sup>5</sup>Jcis/<sup>5</sup>Jtrans ratios range between 1.22–1.29, consistent with empirical observations. This approach avoids misinterpretations of ring inversion dynamics .

Q. What purification strategies are recommended for isolating cis-cyclohexa-1,4-diene oxide dibromide from bromination byproducts?

- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively separates dibromide from unreacted monoepoxide or over-brominated products. Monitor fractions via TLC (Rf ~0.5 in 9:1 hexane/ethyl acetate). Recrystallization in CHCl3 at low temperatures (-20°C) further enhances purity .

Advanced Research Questions

Q. How do electronic properties of cis-cyclohexa-1,4-diene oxide dibromide influence its reactivity in Diels-Alder or ring-opening reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the electron-deficient epoxide and Br substituents lower the LUMO energy, enhancing electrophilicity. This facilitates nucleophilic attack in ring-opening reactions. For Diels-Alder applications, steric effects from the dibromide moiety may require dienophiles with complementary electronic and spatial profiles .

Q. What computational approaches can resolve contradictions in experimental vs. theoretical coupling constants for cyclohexa-1,4-diene derivatives?

- Methodological Answer : Discrepancies between observed and calculated coupling constants often arise from assumptions about ring puckering. Hybrid QM/MM simulations incorporating solvent effects (e.g., PCM models for CHCl3) and dynamic averaging over low-energy conformers can reconcile differences. Validate results against variable-temperature NMR data to confirm or refute ring-flipping hypotheses .

Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) elucidate mechanistic pathways in dibromide-mediated cycloadditions?

- Methodological Answer : Synthesize <sup>13</sup>C-labeled cis-cyclohexa-1,4-diene oxide dibromide via bromination of isotopically enriched precursors. Track label incorporation using <sup>13</sup>C NMR or mass spectrometry to identify bond-forming steps in cycloadditions. For kinetic isotope effects (KIEs), compare reaction rates of deuterated vs. protiated analogs to distinguish concerted vs. stepwise mechanisms .

Data Contradiction Analysis

Q. Why do reported yields for cis-cyclohexa-1,4-diene oxide dibromide vary across studies, and how can reproducibility be ensured?

- Methodological Answer : Yield discrepancies often stem from solvent purity (e.g., trace water in CH2Cl2 inhibits epoxidation) or Br2 stoichiometry. Standardize reaction conditions: (1) Dry solvents over molecular sieves. (2) Use Br2 in slight excess (1.1 eq.) with slow addition to prevent diene polymerization. (3) Monitor reaction progress via in situ IR (C-Br stretch at ~550 cm<sup>-1</sup>) .

Safety and Handling Considerations

- Note : While commercial aspects are excluded, researchers must prioritize safety. The compound’s brominated and epoxidized structure suggests potential toxicity. Handle under inert atmosphere (N2/Ar) in fume hoods, using PPE (gloves, goggles). Consult SDS for emergency protocols (e.g., spill neutralization with Na2S2O3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.